molecular formula C20H42O5 B153536 Tetraethylene glycol monododecyl ether CAS No. 5274-68-0

Tetraethylene glycol monododecyl ether

Cat. No.: B153536
CAS No.: 5274-68-0
M. Wt: 362.5 g/mol
InChI Key: WPMWEFXCIYCJSA-UHFFFAOYSA-N
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Safety and Hazards

Tetraethylene glycol monododecyl ether can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Relevant Papers One relevant paper titled “Reverse Micelles and Protomicelles of this compound in Systems with Heptane and Nile Red” discusses the micellization processes in the systems of this compound . Another paper titled “Glycol Ether Toxicology” discusses the toxicology of glycol ethers, which may include this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethylene glycol monododecyl ether is typically synthesized through the etherification of dodecyl alcohol with tetraethylene glycol. The reaction involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid , to facilitate the formation of the ether bond . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound involves a similar process but on a larger scale. The reactants are mixed in a reactor vessel equipped with a stirrer and heating system . The reaction mixture is heated to the desired temperature and maintained under reflux until the reaction is complete. The product is then purified through distillation or extraction to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Tetraethylene glycol monododecyl ether primarily undergoes substitution and oxidation reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes , while substitution reactions can yield various alkyl ethers or halogenated compounds .

Comparison with Similar Compounds

Similar Compounds

  • Ethylene glycol monododecyl ether
  • Diethylene glycol monododecyl ether
  • Triethylene glycol monododecyl ether
  • Pentaethylene glycol monododecyl ether

Uniqueness

Compared to these similar compounds, tetraethylene glycol monododecyl ether has a higher number of ethylene oxide units , which enhances its solubilizing and emulsifying properties. This makes it particularly effective in applications requiring the solubilization of hydrophobic compounds in aqueous solutions .

Properties

IUPAC Name

2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethanol
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InChI

InChI=1S/C20H42O5/c1-2-3-4-5-6-7-8-9-10-11-13-22-15-17-24-19-20-25-18-16-23-14-12-21/h21H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WPMWEFXCIYCJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCO
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O5
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DSSTOX Substance ID

DTXSID3063752
Record name Tetraethylene glycol monododecyl ether
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Molecular Weight

362.5 g/mol
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Physical Description

Colorless to light yellow liquid with a pleasant odor; mp = 14 deg C; [Acros Organics MSDS]
Record name Tetraethylene glycol monododecyl ether
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CAS No.

5274-68-0
Record name 3,6,9,12-Tetraoxatetracosan-1-ol
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Record name Tetraethylene glycol monododecyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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